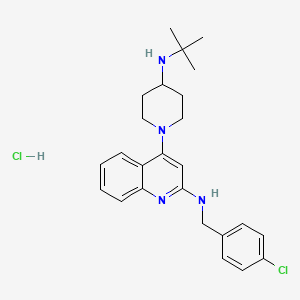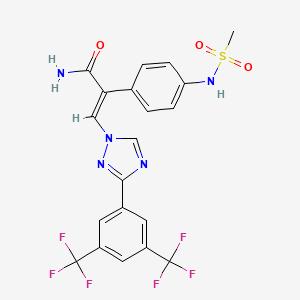
Xpo1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xpo1-IN-1 is a selective inhibitor of nuclear export (SINE) compound that targets exportin 1 (XPO1), also known as chromosome region maintenance protein 1. XPO1 is a key protein involved in the transport of various molecules, including proteins and ribonucleic acids, from the nucleus to the cytoplasm. Dysregulation of XPO1 has been implicated in several cancers and other diseases, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xpo1-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet regulatory standards .
化学反応の分析
Types of Reactions
Xpo1-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various derivatives and analogs of the original compound .
科学的研究の応用
Xpo1-IN-1 has a wide range of scientific research applications, including:
作用機序
Xpo1-IN-1 exerts its effects by binding to XPO1 and inhibiting its function. This inhibition prevents the nuclear export of proteins and ribonucleic acids, leading to the accumulation of these molecules in the nucleus. The buildup of tumor suppressor proteins in the nucleus triggers apoptosis in cancer cells while sparing normal cells . The molecular targets and pathways involved include the nuclear export signal (NES) and the GTPase Ran, which are essential for the transport function of XPO1 .
類似化合物との比較
Xpo1-IN-1 is part of a class of compounds known as selective inhibitors of nuclear export (SINE). Similar compounds include:
Selinexor (KPT-330): Another SINE compound with a similar mechanism of action but different pharmacokinetic properties.
Eltanexor (KPT-8602): A next-generation SINE compound with improved tolerability and efficacy.
Felezonexor (SL-801): A SINE compound under investigation for its potential therapeutic applications.
This compound is unique in its specific binding affinity and selectivity for XPO1, making it a valuable tool for research and therapeutic development .
特性
分子式 |
C20H15F6N5O3S |
|---|---|
分子量 |
519.4 g/mol |
IUPAC名 |
(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-[4-(methanesulfonamido)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H15F6N5O3S/c1-35(33,34)30-15-4-2-11(3-5-15)16(17(27)32)9-31-10-28-18(29-31)12-6-13(19(21,22)23)8-14(7-12)20(24,25)26/h2-10,30H,1H3,(H2,27,32)/b16-9+ |
InChIキー |
WULLCOQWAPGBSM-CXUHLZMHSA-N |
異性体SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)/C(=C\N2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)/C(=O)N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


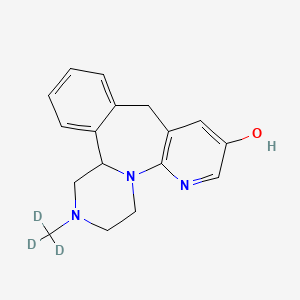


![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)


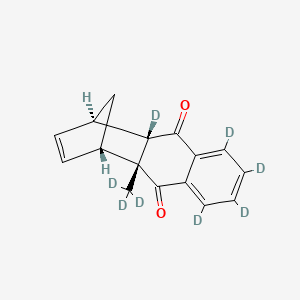
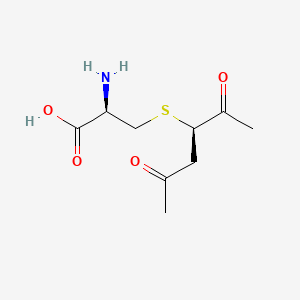
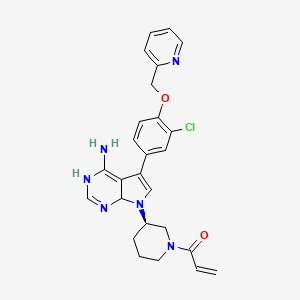
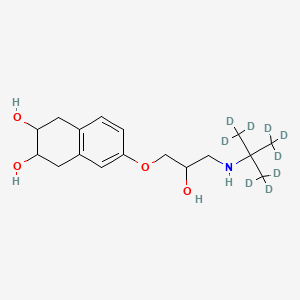
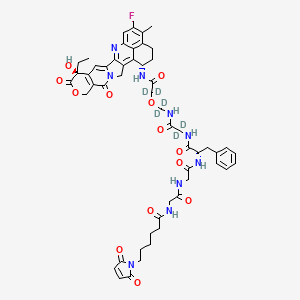
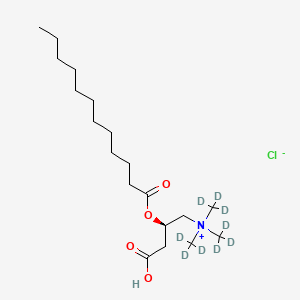
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
